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molecular formula C14H18O4 B8720477 5-(benzyloxy)tetrahydro-2H-pyran-2-yl acetate

5-(benzyloxy)tetrahydro-2H-pyran-2-yl acetate

Cat. No. B8720477
M. Wt: 250.29 g/mol
InChI Key: NNSSJWBVPLNZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326973B2

Procedure details

A solution of 5-(benzyloxy)-2-methoxytetrahydro-2H-pyran (317 mg, 1.426 mmol) in AcOH (10 mL) and water (5 mL) was heated at 55° C. for 12 h and then evaporated to dryness to afford 5-benzyloxyoxytetrahydropyran-2-ol (300 mg). 5-Benzyloxyoxytetrahydropyran-2-ol was dissolved in DCM (3 mL) and treated with DIPEA (0.374 mL, 2.139 mmol) and acetic anhydride (218 mg, 2.139 mmol). The mixture was stirred at rt for 4 h, quenched with sat. NaHCO3 and extracted with DCM. The organic phase was washed with water, brine, dried (MgSO4) and concentrated to yield 5-(benzyloxy)tetrahydro-2H-pyran-2-yl acetate as a clear oil (281 mg).
Name
5-Benzyloxyoxytetrahydropyran-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.374 mL
Type
reactant
Reaction Step Two
Quantity
218 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8]OC1COC(O)CC1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCN(C(C)C)[CH:20]([CH3:22])[CH3:21].[C:26]([O:29][C:30](=[O:32])[CH3:31])(=[O:28])[CH3:27]>C(Cl)Cl>[C:26]([O:29][CH:30]1[CH2:31][CH2:22][CH:20]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:21][O:32]1)(=[O:28])[CH3:27]

Inputs

Step One
Name
5-Benzyloxyoxytetrahydropyran-2-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OOC1CCC(OC1)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.374 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
218 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sat. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC1OCC(CC1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 281 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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